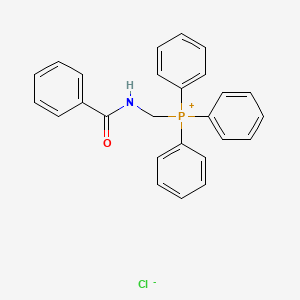
(Benzamidomethyl)(triphenyl)phosphanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Benzamidomethyl)(triphenyl)phosphanium chloride is an organophosphorus compound that features a benzamidomethyl group and a triphenylphosphine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Benzamidomethyl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with benzyl chloride in the presence of a base. The reaction proceeds through the formation of a phosphonium salt intermediate, which is then treated with benzamide to yield the final product . The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(Benzamidomethyl)(triphenyl)phosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to regenerate the phosphine.
Substitution: The benzamidomethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts .
Scientific Research Applications
(Benzamidomethyl)(triphenyl)phosphanium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Wittig reaction to form alkenes.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes.
Industry: The compound is used in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (Benzamidomethyl)(triphenyl)phosphanium chloride involves its ability to form stable phosphonium salts and ylides. These intermediates can participate in various chemical reactions, such as the Wittig reaction, where the ylide reacts with carbonyl compounds to form alkenes . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in similar reactions.
Triphenylphosphine oxide: The oxidized form of triphenylphosphine.
Triphenylphosphine sulfide: A sulfur analog of triphenylphosphine oxide.
Uniqueness
(Benzamidomethyl)(triphenyl)phosphanium chloride is unique due to the presence of the benzamidomethyl group, which imparts distinct reactivity and properties compared to other triphenylphosphine derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
CAS No. |
52111-52-1 |
|---|---|
Molecular Formula |
C26H23ClNOP |
Molecular Weight |
431.9 g/mol |
IUPAC Name |
benzamidomethyl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C26H22NOP.ClH/c28-26(22-13-5-1-6-14-22)27-21-29(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H |
InChI Key |
MBWRDFYRDJOEDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















